

3-Amino-2-chloropyridin-4-OL molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Amino-2-chloropyridin-4-OL

Cat. No.: B1506262

[Get Quote](#)

An In-Depth Technical Guide to **3-Amino-2-chloropyridin-4-ol** and its Analogue, 3-Amino-2-chloro-4-methylpyridine (CAPIC)

A Note on Scope: This guide provides the fundamental molecular information for **3-Amino-2-chloropyridin-4-ol**. However, due to the limited availability of in-depth public data on its synthesis, reactivity, and applications, this document will focus on its close structural analogue, 3-Amino-2-chloro-4-methylpyridine (CAPIC). CAPIC is a widely documented and industrially significant intermediate, offering a robust case study that fulfills the core requirements for a detailed technical guide for researchers and drug development professionals. The principles, protocols, and analytical strategies discussed for CAPIC serve as a valuable framework for working with related substituted aminopyridines.

Part 1: Core Data for 3-Amino-2-chloropyridin-4-ol

The compound **3-Amino-2-chloropyridin-4-ol** is a substituted pyridine derivative. Its core physicochemical properties are summarized below, providing a foundational understanding for researchers.

Property	Value	Source(s)
Molecular Formula	C ₅ H ₅ ClN ₂ O	[1]
Molecular Weight	144.56 g/mol	[1]
CAS Number	1242251-52-0	[1]
IUPAC Name	3-amino-2-chloro-4-pyridinol	[1]
Physical Form	Solid	[1]
Storage	Keep in dark place, sealed in dry, 2-8°C	[1]
Purity	Typically ≥98%	[1]

Part 2: A Technical Deep Dive on 3-Amino-2-chloro-4-methylpyridine (CAPIC)

Introduction and Strategic Importance

3-Amino-2-chloro-4-methylpyridine (commonly known as CAPIC) is a critical starting material in the synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1.[\[2\]](#)[\[3\]](#) Its strategic importance lies in the specific arrangement of its functional groups—an amine, a chlorine atom, and a methyl group on the pyridine ring—which provides the necessary reactivity and structural backbone for building the complex diazepine ring system of Nevirapine.[\[4\]](#)[\[5\]](#) Understanding the synthesis and properties of CAPIC is therefore crucial for the efficient production of this vital antiretroviral drug.

Physicochemical and Safety Data

A comprehensive understanding of a compound's properties and hazards is paramount for its safe and effective use in a laboratory or industrial setting.

Property	Value	Source(s)
Molecular Formula	C ₆ H ₇ CIN ₂	[2]
Molecular Weight	142.59 g/mol	
CAS Number	133627-45-9	[6]
Appearance	Light brown crystalline solid	[6]
Melting Point	64 - 68 °C	[6]
Odor	Unpleasant	[6]

Safety Profile: CAPIC is classified as harmful if swallowed and causes skin and eye irritation.[\[6\]](#) It is also associated with respiratory system irritation.[\[6\]](#)

- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
- Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[\[6\]](#)

Synthesis of CAPIC: A Comparative Analysis of Key Methodologies

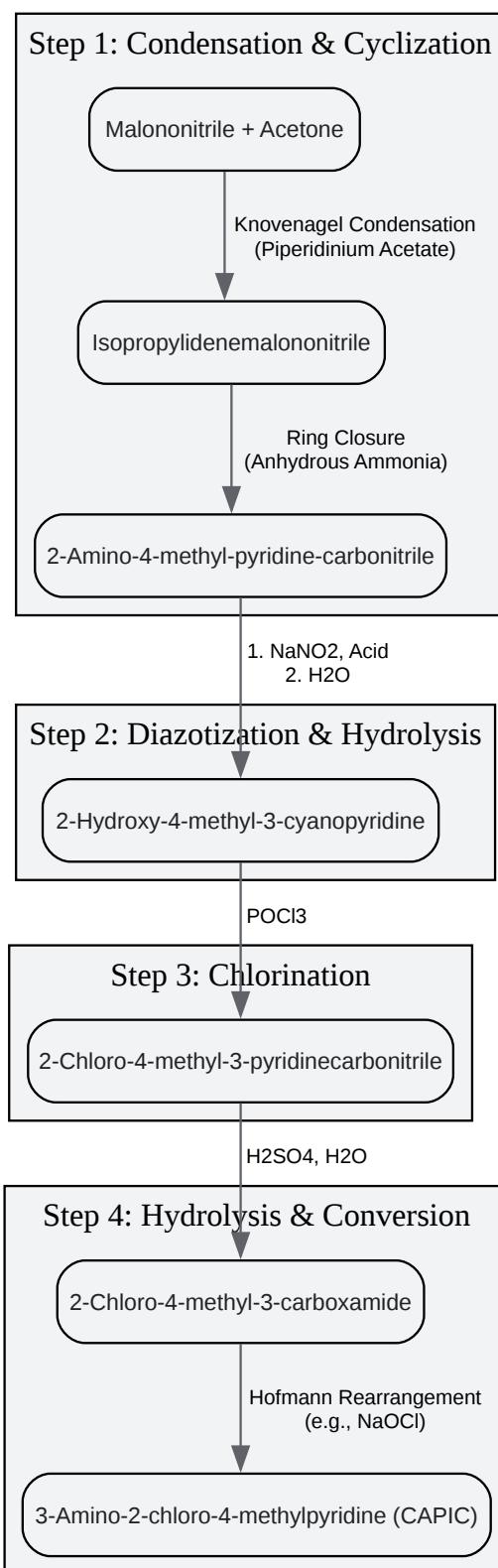
The synthesis of CAPIC has been approached through various routes, each with distinct advantages and challenges. The choice of a particular pathway often depends on factors like scale, cost of starting materials, safety considerations, and available equipment.

Method 1: Nitration of 2-Amino- or 2-Hydroxy-4-picoline

This early method involves the nitration of readily available picoline derivatives.[\[2\]](#)[\[5\]](#)

- Causality and Rationale: The rationale is to introduce a nitro group onto the pyridine ring, which can then be reduced to the desired amine. The picoline starting material already contains the required methyl group at the 4-position.

- Challenges and Limitations: This procedure is plagued by a lack of regioselectivity, leading to nitration at both the 3- and 5-positions.[2][5] Furthermore, nitration reactions are highly exothermic and pose significant thermal-chemical hazards, making them difficult and dangerous to scale up.[2][5]


Method 2: The Knovenagel Condensation Route

A more modern and scalable approach involves a multi-step synthesis starting with a Knovenagel condensation.[2][4] This pathway offers better control and avoids the hazards of direct nitration.

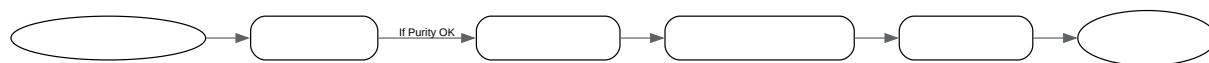
- Causality and Rationale: This route builds the pyridine ring from acyclic precursors. The Knovenagel condensation of an active methylene compound (like malononitrile) with a ketone (acetone) forms a key intermediate.[7] This intermediate is then elaborated through cyclization, chlorination, and functional group transformations to yield CAPIC. This step-wise construction allows for high regioselectivity.

Detailed Experimental Protocol (Illustrative Knovenagel Route):

The following diagram and protocol outline a representative synthesis path based on the principles described in the literature.[4][7]

[Click to download full resolution via product page](#)

Caption: Knoevenagel-based synthesis workflow for CAPIC.


Protocol Steps:

- Knovenagel Condensation: React malononitrile and acetone in a suitable solvent like toluene or methanol, catalyzed by a weak base such as piperidinium acetate, to form isopropylidenemalononitrile.[4]
- Ring Closure: Treat the intermediate with anhydrous ammonia in ethanol to facilitate cyclization, yielding 2-amino-4-methyl-pyridine-carbonitrile.[7]
- Diazotization and Hydrolysis: Convert the 2-amino group to a 2-hydroxy group by treatment with sodium nitrite in an acidic aqueous solution.[7] This proceeds via an intermediate diazonium salt which is hydrolyzed in situ.
- Chlorination: The hydroxyl group of 2-hydroxy-4-methyl-3-cyanopyridine is converted to a chloro group using a strong chlorinating agent like phosphorus oxychloride (POCl_3).[2] This is a standard transformation for converting pyridones to chloropyridines.
- Nitrile Hydrolysis: The nitrile group is hydrolyzed to a primary amide (carboxamide) using concentrated sulfuric acid.[4]
- Hofmann Rearrangement: The resulting 2-chloro-4-methyl-3-carboxamide is converted to the final product, 3-amino-2-chloro-4-methylpyridine, via a Hofmann rearrangement using an alkaline solution of sodium hypochlorite or a similar reagent.

Analytical Quality Control

Ensuring the purity and identity of CAPIC is critical for its use in pharmaceutical synthesis. A multi-modal analytical approach is required.

Workflow for Analytical Characterization:

[Click to download full resolution via product page](#)

Caption: Quality control workflow for CAPIC validation.

1. High-Performance Liquid Chromatography (HPLC):

- Purpose: To determine the purity of the sample and quantify any impurities.
- Methodology: While a specific method for CAPIC is proprietary, a general approach for related aminopyridines can be adapted. A reversed-phase C18 column is typically effective.
- Illustrative Conditions (based on 4-Amino-2-chloropyridine):[\[8\]](#)
 - Column: Primesep 100 (or equivalent mixed-mode/C18 column), 4.6 x 150 mm, 5 μ m.
 - Mobile Phase: An isocratic or gradient mixture of acetonitrile and a buffered aqueous solution (e.g., water with 0.05% H_2SO_4 or an ammonium formate buffer).[\[8\]](#)[\[9\]](#)
 - Flow Rate: 1.0 mL/min.
 - Detection: UV at 200-270 nm.[\[8\]](#)[\[9\]](#)
- Self-Validation: The method is validated by running a known standard to establish retention time and response factor. Peak symmetry and resolution from any impurities are critical performance indicators.

2. Nuclear Magnetic Resonance (1H NMR) Spectroscopy:

- Purpose: To confirm the chemical structure and identity of the compound.
- Expected Signals: The spectrum should be consistent with the structure of 3-amino-2-chloro-4-methylpyridine, showing distinct signals for the aromatic protons, the amine protons, and the methyl protons with appropriate chemical shifts and coupling patterns.

3. Mass Spectrometry (MS):

- Purpose: To confirm the molecular weight of the compound.
- Expected Result: The mass spectrum should show a molecular ion peak (M^+) or protonated molecular ion peak ($[M+H]^+$) corresponding to the calculated molecular weight of 142.59 g/mol. The isotopic pattern characteristic of a chlorine-containing compound should also be visible.

Part 3: Conclusion

While **3-Amino-2-chloropyridin-4-ol** is a compound of interest, the extensive documentation available for its analogue, 3-Amino-2-chloro-4-methylpyridine (CAPIC), provides an invaluable resource for researchers. The detailed analysis of CAPIC's synthesis, its critical role in drug production, and the rigorous analytical methods used for its characterization offer a comprehensive blueprint for the development and handling of novel substituted pyridines. This guide serves as an authoritative starting point, grounding experimental design in established, field-proven methodologies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Amino-2-chloropyridin-4-ol | 1242251-52-0 [sigmaaldrich.com]
- 2. The synthesis method of 3-Amino-2-chloro-4-methylpyridine_Chemicalbook [chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]
- 5. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]
- 6. fishersci.com [fishersci.com]
- 7. 3-Amino-2-chloro-4-methylpyridine: Overview and Applications as Drug Intermediates_Chemicalbook [chemicalbook.com]
- 8. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 9. helixchrom.com [helixchrom.com]
- To cite this document: BenchChem. [3-Amino-2-chloropyridin-4-OL molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1506262#3-amino-2-chloropyridin-4-ol-molecular-weight-and-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com